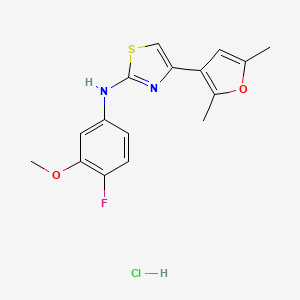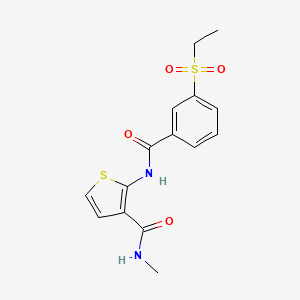
3-甲基-N-((4-(哌啶-1-基)嘧啶-2-基)甲基)丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-methyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide .
Synthesis Analysis
The synthesis of this compound involves the use of trimethylamine as a classical method and magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .科学研究应用
Leukemia Treatment
One of the significant applications of this compound is in the treatment of leukemia. It specifically inhibits the activity of tyrosine kinases, which are crucial in the pathogenesis of leukemia . The compound’s ability to bind to the inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds and hydrophobic interactions makes it a valuable therapeutic agent.
Drug Design and Synthesis
Piperidine derivatives, such as our compound of interest, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and are important synthetic fragments for drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines, including our compound, is an important task of modern organic chemistry.
Catalysis in Synthesis
This compound is used as a reagent and building block in several synthetic applications. It serves as an excellent catalyst for many condensation reactions, facilitating the synthesis of complex molecules .
Cytotoxicity Studies
The piperidine nucleus, when modified with various functional groups, can increase the cytotoxicity of derivatives. This property is utilized in the study of cancer treatments, where the cytotoxic effect on cancer cells is desired .
ALK and ROS1 Dual Inhibition
The compound has been designed as a dual inhibitor for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These kinases are involved in the development of certain types of cancer, and inhibiting their activity can be a promising approach to treatment .
Type 2 Diabetes Management
Derivatives of this compound have been under clinical development for the treatment of type 2 diabetes. They act as dipeptidyl peptidase-4 (DPP-4) inhibitors, which is a novel approach in the management of this disease .
作用机制
Target of Action
The primary target of this compound is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a significant role in the control of cell division and differentiation .
Mode of Action
The compound interacts with its target, the tyrosine kinase, by binding to its inactive domain . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The interaction results in the inhibition of the activity of tyrosine kinases .
Biochemical Pathways
The inhibition of tyrosine kinases affects several biochemical pathways. Primarily, it disrupts the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is crucial for cell proliferation and survival . Therefore, the compound’s action can lead to the inhibition of cell growth and proliferation, particularly in cancer cells .
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation, particularly in cancer cells . By inhibiting tyrosine kinases, the compound disrupts the signaling pathways that promote cell growth and survival . This can lead to the death of cancer cells, making the compound a potential therapeutic agent for leukemia and other cancers .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other molecules can influence the compound’s action. For instance, the presence of arginine was found to precipitate the freebase form of a similar compound
属性
IUPAC Name |
3-methyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-12(2)10-15(20)17-11-13-16-7-6-14(18-13)19-8-4-3-5-9-19/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKCXOLRBCZMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=NC=CC(=N1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-amino-11-(carbamoylmethyl)-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano [3,2-c]pyridine-4,3'-indoline]-3-carboxylate](/img/structure/B2875384.png)
![2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2875385.png)

![N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2875389.png)

![4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2875393.png)
![2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2875395.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2875396.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2875399.png)

![2-Methyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2875402.png)
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B2875403.png)
![3-[(4-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2875404.png)